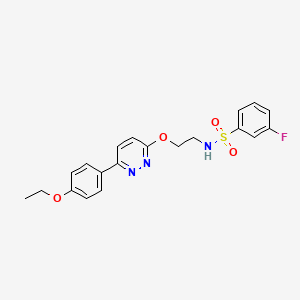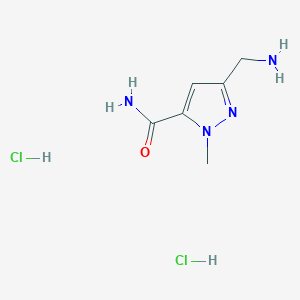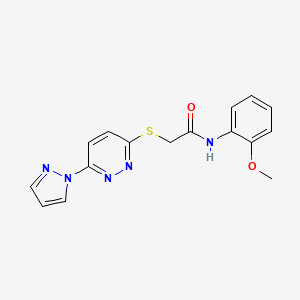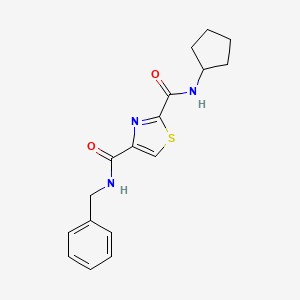
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . The compound contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . It also contains a 4-ethoxyphenyl group and a 3-fluorobenzenesulfonamide group.
Molecular Structure Analysis
The compound’s molecular structure is likely to be complex due to the presence of various functional groups. The pyridazin-3-yl group, for instance, can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of various functional groups would all play a role.Aplicaciones Científicas De Investigación
1. Cyclooxygenase Inhibition
Research has shown that benzenesulfonamide derivatives, such as N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide, are effective in inhibiting cyclooxygenase-2 (COX-2) enzymes. This class of compounds has demonstrated potential in treating conditions like rheumatoid arthritis and osteoarthritis through selective COX-2 inhibition (Hashimoto et al., 2002).
2. Antimicrobial Activity
The methylbenzenesulfonamide class, to which the compound belongs, has shown increasing interest in the scientific community for its antimicrobial properties. These properties are attributed to active groups like pyridine and benzenesulfonyl in the compound's structure, highlighting its potential in drug development against infections (Cheng De-ju, 2015).
3. Anti-Asthmatic Properties
Compounds similar to this compound have been synthesized and evaluated for anti-asthmatic activities. These compounds have shown potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction, indicating their potential use in asthma treatment (Kuwahara et al., 1996).
4. Antitubercular Potential
Research involving benzenesulfonamide derivatives has explored their potential as antitubercular agents. Docking studies against Mycobacterium tuberculosis enzymes have shown plausible inhibitory actions, suggesting their role in developing new treatments for tuberculosis (Purushotham & Poojary, 2018).
5. Anticancer Activities
Sulfonamide compounds, including those similar to this compound, have been studied for their potential in cancer treatment. They have shown significant cytotoxic activities against various tumor cells, indicating their utility in developing new anticancer drugs (Gul et al., 2016).
6. Enantioselective Fluorination
Research in the field of organic chemistry has explored the use of N-fluorobenzenesulfonamides in enantioselective fluorination reactions. These reactions are crucial in creating specific molecular configurations for pharmaceuticals and other chemical compounds (Wang et al., 2014).
7. Antiviral Drug Discovery
Benzenesulfonamide derivatives have been mentioned in the context of antiviral drug discovery. They are part of a broader class of compounds being evaluated for their efficacy in treating various viral infections (De Clercq, 2009).
8. Fluorescence Studies and Metal Ion Detection
In analytical chemistry, benzenesulfonamide derivatives have been utilized in fluorescence studies and the detection of metal ions. Their specific interaction with ions like Zn2+ has been of particular interest in developing new fluorescent probes for biological and chemical analysis (Coleman et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-27-17-8-6-15(7-9-17)19-10-11-20(24-23-19)28-13-12-22-29(25,26)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCVOGNCSGAXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)



